

A Comparative Guide to the X-ray Crystal Structures of Aminobromopyridine Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Amino-3-bromopyridin-2-ol**

Cat. No.: **B581672**

[Get Quote](#)

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of several aminobromopyridine derivatives. While the crystal structure for **5-Amino-3-bromopyridin-2-ol** is not publicly available in the searched databases, this document offers a detailed examination of closely related isomers and derivatives. The provided data and analyses serve as a valuable resource for understanding structure-property relationships in this class of compounds, which are of significant interest in medicinal chemistry and materials science.

The following sections present a comparison of crystallographic data, detailed experimental protocols for synthesis and crystallization, and visualizations of synthetic pathways and structural relationships.

Comparative Crystallographic Data

The table below summarizes the key crystallographic parameters for a selection of aminobromopyridine derivatives, allowing for a direct comparison of their solid-state structures.

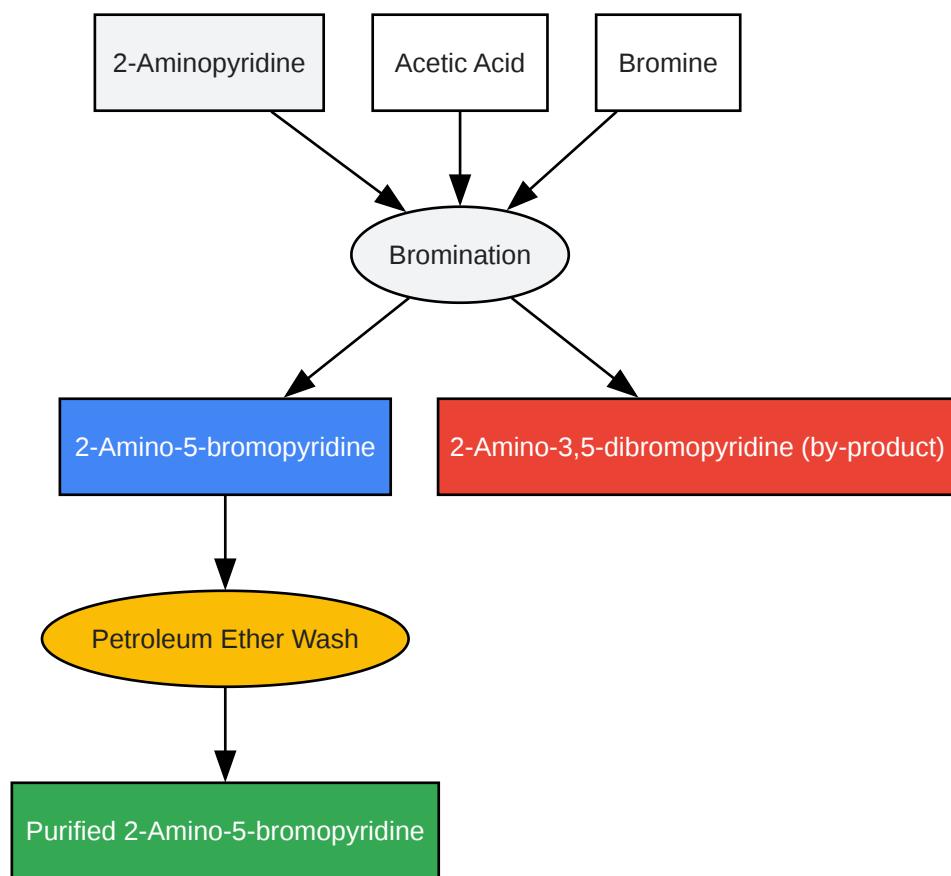
Compound Name	Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z	Ref.
2-bromo-5-aminopyridine	C ₅ H ₅ BrN ₂	Mono clinic	P2 ₁ /c	13.80	5.839	7.687	106.04	594.3	4	[1]
2-bromo-3-aminopyridine	C ₅ H ₅ BrN ₂	Mono clinic	P2 ₁ /c	12.2179	4.0007	12.8451	109.731	591.01	4	[2]
5-bromo-2,3-diaminopyridine	C ₅ H ₆ BrN ₃	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	3.8264	8.7336	18.6007	90	621.60	4	[3]
6-amino-2-carboxypyridine-2,6-dione	C ₆ H ₇ BrN ₂ O ₂	Mono clinic	C2/c	23.7470	5.4355	15.3336	127.291	1574.6	8	[4]

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of the compared compounds are crucial for reproducibility and further research.

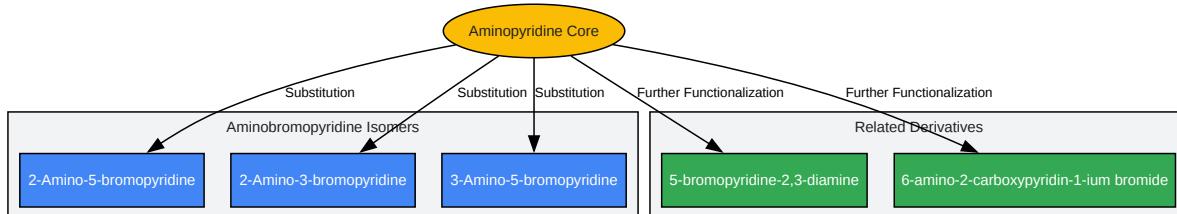
Synthesis and Crystallization

Synthesis of 2-Amino-5-bromopyridine: 2-aminopyridine (3.0 moles) is dissolved in acetic acid (500 ml). The solution is cooled to below 20°C, and bromine (3.0 moles) dissolved in acetic acid (300 ml) is added dropwise over 1 hour. The temperature is initially kept below 20°C and then allowed to rise to 50°C. After an hour of stirring, the mixture is diluted with water (750 ml) and neutralized with 40% sodium hydroxide solution. The precipitate is collected, washed with water, and dried. The product is further purified by washing with hot petroleum ether to remove 2-amino-3,5-dibromopyridine. The yield of 2-amino-5-bromopyridine is between 62-67%.[\[5\]](#)


Crystallization of 2-Amino-3-bromopyridine: Crystals of 2-Amino-3-bromopyridine were grown by slow evaporation of a methanol solution. 0.200 g (1.16 mmol) of the compound was dissolved in 8 ml of methanol, and light brown plate-like crystals were obtained after three days of slow evaporation at ambient conditions.[\[2\]](#)

X-ray Data Collection and Structure Refinement

For 2-Amino-3-bromopyridine: X-ray diffraction data were collected on a Bruker SMART APEXII CCD area-detector diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 173 K. A numerical integration absorption correction was applied. The structure was solved by direct methods and refined on F^2 . The aromatic C-bound H atoms were placed in geometrically calculated positions and refined as riding atoms. The N-bound H atoms were located in a difference map and their coordinates and isotropic displacement parameters were refined freely.[\[2\]](#)


Visualizing Relationships and Workflows

Diagrams created using the DOT language provide a clear visual representation of synthetic routes and the relationships between the discussed chemical entities.

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Amino-5-bromopyridine.

[Click to download full resolution via product page](#)

Caption: Structural relationships of discussed compounds.

Comparative Analysis of Crystal Packing

The seemingly subtle differences in the positions of the amino and bromo substituents on the pyridine ring lead to significant variations in the crystal packing and intermolecular interactions.

- 2-Amino-5-bromopyridine crystallizes in the monoclinic space group $P2_1/c$. Its crystal structure is primarily defined by $N\text{-H}\cdots N$ hydrogen bonds, which link the molecules into centrosymmetric dimers. These dimers are further organized into layers.
- 2-Amino-3-bromopyridine, also crystallizing in the monoclinic $P2_1/c$ space group, exhibits a similar formation of inversion dimers through pairs of $N\text{—H}\cdots N$ hydrogen bonds. However, a key difference is the presence of type I $C\text{—Br}\cdots Br$ halogen bonds ($Br\cdots Br$ distance of 3.693 Å) that assemble these dimers into two-dimensional layers.^[2] This highlights the role of the bromine atom's position in directing the supramolecular architecture.
- 5-bromopyridine-2,3-diamine adopts an orthorhombic $P2_12_12_1$ space group. The presence of two amino groups leads to a more complex hydrogen bonding network, with molecules forming zig-zag columns along the crystallographic c -axis through $N\text{-H}\cdots N$ interactions. Additionally, face-to-face stacking interactions contribute to the crystal packing.^[3]

This comparison underscores the profound impact of substituent placement on the resulting solid-state structure. The interplay of hydrogen bonding and halogen bonding, as well as π -stacking interactions, dictates the overall crystal packing, which in turn influences the material's physical properties such as solubility and melting point. Further research into obtaining the crystal structure of **5-Amino-3-bromopyridin-2-ol** would provide a more complete picture of the structure-property landscape of this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the X-ray Crystal Structures of Aminobromopyridine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581672#x-ray-crystal-structure-analysis-of-5-amino-3-bromopyridin-2-ol-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com